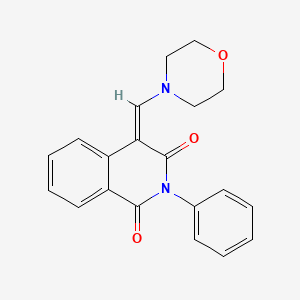
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione, also known as MMDA, is a chemical compound that is widely used in scientific research. MMDA is a derivative of isoquinoline and has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione acts as a partial agonist at the 5-HT2A receptor and has been found to have a high affinity for this receptor. It also has a moderate affinity for the dopamine D2 receptor. 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione has been found to have a range of effects on the central nervous system, including the modulation of serotonin and dopamine receptors, as well as the inhibition of monoamine oxidase A and B.
Biochemical and Physiological Effects
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, as well as to increase the levels of these neurotransmitters in the synapse. 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione has also been found to have a range of effects on the cardiovascular system, including the modulation of heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione has several advantages as a tool for scientific research. It has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying this receptor. 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione is also relatively easy to synthesize and has been used in a range of experiments. However, there are also some limitations to the use of 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione in lab experiments. It has been found to have a range of side effects, including nausea, vomiting, and hallucinations, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione. One area of interest is the use of 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione as a tool for studying the effects of various drugs on the body. Another area of interest is the investigation of the mechanisms of action of various diseases, including depression and anxiety. Additionally, there is interest in the development of new compounds based on 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione that may have improved efficacy and fewer side effects.
Conclusion
In conclusion, 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione is a chemical compound that is widely used in scientific research. It has a range of biochemical and physiological effects, and has been found to be a useful tool for studying various biological processes. While there are some limitations to the use of 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione in lab experiments, it remains an important tool for researchers in a range of fields. Further research on 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione and its derivatives is likely to yield important insights into the mechanisms of various diseases and the development of new treatments.
Métodos De Síntesis
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione can be synthesized through a multistep process involving the reaction of various reagents. One of the most common methods involves the reaction of 4-phenyl-1,2,3,6-tetrahydropyridine with morpholine in the presence of sulfuric acid. This reaction results in the formation of 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione.
Aplicaciones Científicas De Investigación
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione is widely used in scientific research as a tool to study various biological processes. It has been found to have a range of effects on the central nervous system, including the modulation of serotonin and dopamine receptors. 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione has also been used to study the effects of various drugs on the body, as well as to investigate the mechanisms of action of various diseases.
Propiedades
IUPAC Name |
(4Z)-4-(morpholin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19-17-9-5-4-8-16(17)18(14-21-10-12-25-13-11-21)20(24)22(19)15-6-2-1-3-7-15/h1-9,14H,10-13H2/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLOGFBQTGISQD-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=C2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C=C\2/C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(morpholin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

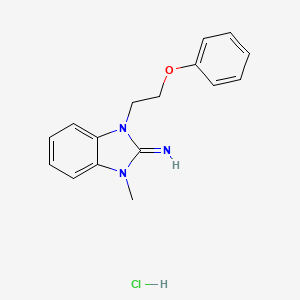
![2-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5219272.png)
![methyl 4-(4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B5219278.png)
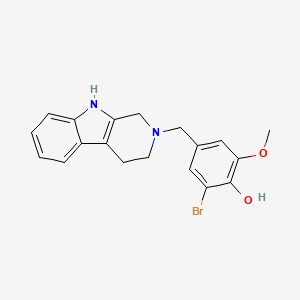

![9-bromo-6-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-6H-indolo[2,3-b]quinoxaline](/img/structure/B5219309.png)

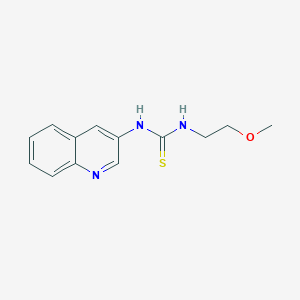
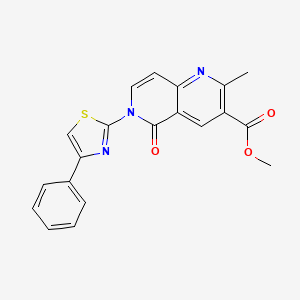
![bis(2-methoxyethyl) 4-[5-(2,3-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5219327.png)
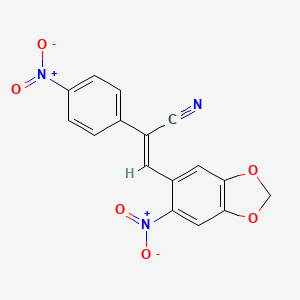

![2-methyl-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5219348.png)
![N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5219355.png)